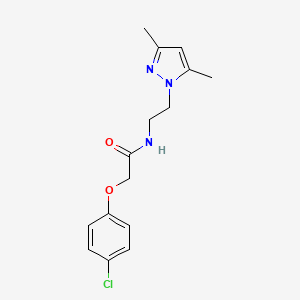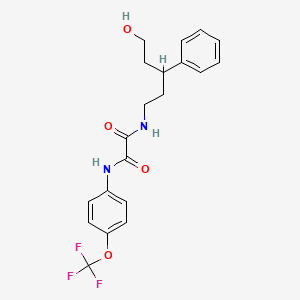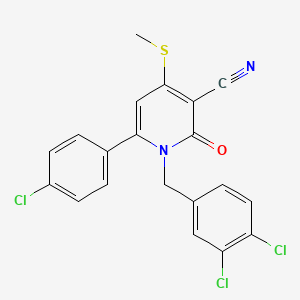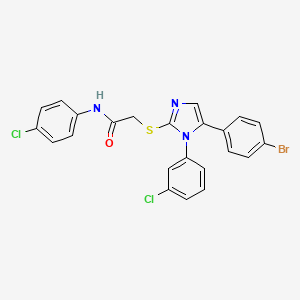
2-(4-chlorophenoxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the pyrazole family of compounds and has been shown to exhibit interesting biochemical and physiological effects. In We will also list future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) focused on pyrazole-acetamide derivatives, exploring their ability to form coordination complexes with Co(II) and Cu(II) ions. These complexes were characterized for their solid-state structures and evaluated for antioxidant activity, demonstrating significant potential in this area. The study underscores the importance of hydrogen bonding in the self-assembly processes of these complexes, which could offer insights into designing compounds with enhanced antioxidant properties (Chkirate et al., 2019).
Antimicrobial and Anticancer Properties
A series of novel pyrazole derivatives exhibited promising antimicrobial and anticancer activities, as synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds, characterized by their IR, NMR, Mass spectra, and Elemental analysis, showed higher anticancer activity than doxorubicin in some cases. This highlights the potential of pyrazole-acetamide derivatives in developing new therapeutic agents (Hafez et al., 2016).
Synthesis and Biological Evaluation
Further research into N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides revealed their potential as anti-bacterial agents and moderate inhibitors of α-chymotrypsin enzyme. This work demonstrates the synthetic versatility of chlorophenoxyacetamide derivatives and their application in addressing bacterial infections and possibly other conditions (Siddiqui et al., 2014).
Fluorescent Properties
The synthesis of 1,3,5-triaryl-2-pyrazolines from 4-alkoxychalcones and their subsequent characterization revealed that these compounds exhibit fluorescence in the blue region of the visible spectrum. This property opens up possibilities for their use in optical materials and devices, showcasing the diverse applications of pyrazole derivatives in materials science (Hasan et al., 2011).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-11-9-12(2)19(18-11)8-7-17-15(20)10-21-14-5-3-13(16)4-6-14/h3-6,9H,7-8,10H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAXIQYZSLUYGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)COC2=CC=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2377836.png)
![N-(sec-butyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2377838.png)
![N-benzyl-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2377841.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2377843.png)

![5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377845.png)



![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2377849.png)
![2-[(4-Chlorophenyl)amino]propanohydrazide](/img/structure/B2377851.png)